molecular formula C9H16O B1622044 2,4-Dimethylhept-2-enal CAS No. 85136-08-9

2,4-Dimethylhept-2-enal

Cat. No. B1622044
Key on ui cas rn: 85136-08-9
M. Wt: 140.22 g/mol
InChI Key: OHHBZXXERXNTNR-RMKNXTFCSA-N
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Patent
US06552232B2

Procedure details

In a similar manner as Example 1, this example is a cross-aldol condensation reaction (Aldol II) of propanal and 2-methyl-pentanal in a sodium hydroxide/water medium to form the 2,4-dimethyl-2-heptenal product that shows the productivity and selectivity results in a conventional system. The 2-methyl-pentanal starting material (175 mmol, 17.5 g) and nonane (internal standard) (8.7 mmol, 1.12 g) were added to a water solution of sodium hydroxide (1 M) (8.8 mmol, 0.352 g). The resulting mixture was heated to 90° C. and treated with propanal starting material (44.8 mmol, 2.6 g). After the addition, the reaction mixture was refluxed for an additional 3 hours at 90° C. The resulting solution turned a light yellow color and was further investigated using GC and GC/MS techniques. Catalyst evaluation results are presented in the bottom row of Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dimethyl-2-heptenal

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=O.[OH-].[Na+].O>>[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2,4-dimethyl-2-heptenal
Type
product
Smiles
CC(C=O)=CC(CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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